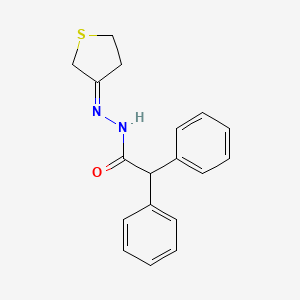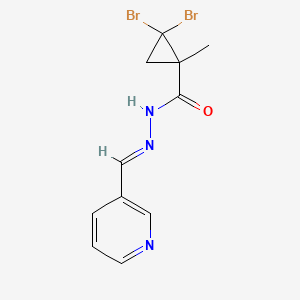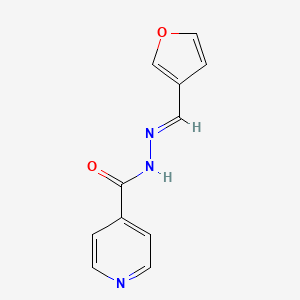![molecular formula C20H25NO5 B3914476 3-[(2,5-DIMETHOXYANILINO)CARBONYL]-7-(1-METHYLETHYLIDENE)BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID](/img/structure/B3914476.png)
3-[(2,5-DIMETHOXYANILINO)CARBONYL]-7-(1-METHYLETHYLIDENE)BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID
描述
3-[(2,5-DIMETHOXYANILINO)CARBONYL]-7-(1-METHYLETHYLIDENE)BICYCLO[221]HEPTANE-2-CARBOXYLIC ACID is a complex organic compound featuring a bicyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,5-DIMETHOXYANILINO)CARBONYL]-7-(1-METHYLETHYLIDENE)BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID typically involves multiple steps, starting with the preparation of the bicyclo[2.2.1]heptane core. One common method involves a [2 + 2] cycloaddition reaction, which is facilitated by photochemistry . This approach allows for the efficient and modular synthesis of the bicyclic structure, which can then be further derivatized through various transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve scaling up the synthetic routes mentioned above. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.
化学反应分析
Types of Reactions
3-[(2,5-DIMETHOXYANILINO)CARBONYL]-7-(1-METHYLETHYLIDENE)BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced derivatives.
Substitution: Various substituents can be introduced into the compound through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
科学研究应用
3-[(2,5-DIMETHOXYANILINO)CARBONYL]-7-(1-METHYLETHYLIDENE)BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID has several scientific research applications:
Chemistry: The compound serves as a valuable building block for synthesizing more complex molecules. Its unique bicyclic structure makes it an interesting target for synthetic chemists.
Biology: Researchers are exploring its potential as a bioactive compound with various biological activities. Its interactions with biological molecules can provide insights into new therapeutic agents.
Medicine: The compound’s potential medicinal properties are being investigated, including its use as a lead compound for drug development.
Industry: Its unique chemical properties make it suitable for various industrial applications, such as the development of new materials or catalysts.
作用机制
The mechanism by which 3-[(2,5-DIMETHOXYANILINO)CARBONYL]-7-(1-METHYLETHYLIDENE)BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
- 3-[(2,5-DIMETHYLANILINO)CARBONYL]-7-(1-METHYLETHYLIDENE)BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID
- 3-({5-NITRO-2-METHOXYANILINO}CARBONYL)-7-(1-METHYLETHYLIDENE)BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID
Uniqueness
Compared to similar compounds, 3-[(2,5-DIMETHOXYANILINO)CARBONYL]-7-(1-METHYLETHYLIDENE)BICYCLO[221]HEPTANE-2-CARBOXYLIC ACID stands out due to its specific functional groups and the unique arrangement of atoms within its bicyclic structure
属性
IUPAC Name |
3-[(2,5-dimethoxyphenyl)carbamoyl]-7-propan-2-ylidenebicyclo[2.2.1]heptane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO5/c1-10(2)16-12-6-7-13(16)18(20(23)24)17(12)19(22)21-14-9-11(25-3)5-8-15(14)26-4/h5,8-9,12-13,17-18H,6-7H2,1-4H3,(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXFWUBASHMOLJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C2CCC1C(C2C(=O)NC3=C(C=CC(=C3)OC)OC)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-[4-(3,4-dichlorobenzoyl)piperazin-1-yl]ethyliminomethyl]-5-methyl-2-(4-nitrophenyl)-1H-pyrazol-3-one](/img/structure/B3914397.png)

![N-(4-fluoro-2-methylphenyl)-3-{1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}propanamide](/img/structure/B3914411.png)
![2-(diethylamino)ethyl 4-({4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoate](/img/structure/B3914424.png)
![3-[[5-(4-amino-1-methylpyrazol-3-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-7-chloro-4-phenyl-1H-quinolin-2-one](/img/structure/B3914433.png)



![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-4-methoxybenzenesulfonohydrazide](/img/structure/B3914465.png)
![ethyl 5-ethyl-2-[(4-propoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B3914468.png)
![3-{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3914473.png)

![4-{[4-(4-fluorophenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B3914495.png)
![N'-{3-ethoxy-4-[2-(4-morpholinyl)ethoxy]benzylidene}-4-methoxybenzenesulfonohydrazide](/img/structure/B3914503.png)
